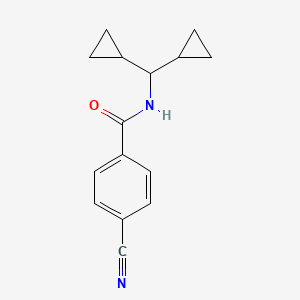

4-cyano-N-(dicyclopropylmethyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

4-cyano-N-(dicyclopropylmethyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c16-9-10-1-3-13(4-2-10)15(18)17-14(11-5-6-11)12-7-8-12/h1-4,11-12,14H,5-8H2,(H,17,18) |

InChI Key |

GNWAHSBOXJNZRL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(C2CC2)NC(=O)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 Cyano N Dicyclopropylmethyl Benzamide and Diverse Analogues

Retrosynthetic Analysis of the 4-cyano-N-(dicyclopropylmethyl)benzamide Scaffold

A retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This primary disconnection breaks the target molecule into two key synthons: a dicyclopropylmethylamine moiety and a 4-cyanobenzoyl group.

This approach simplifies the synthesis into two main challenges: the preparation of the sterically distinct dicyclopropylmethylamine and the coupling of this amine with a derivative of 4-cyanobenzoic acid. The 4-cyanobenzoic acid is a commercially available starting material. The synthesis of dicyclopropylmethylamine can be envisioned from dicyclopropyl ketone, either through reductive amination or via formation and subsequent reduction of the corresponding oxime. This strategic breakdown allows for a modular synthesis where analogues can be readily prepared by substituting either the amine or the benzoic acid component.

Conventional and Modern Amidation Approaches in N-Benzamide Synthesis

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. researchgate.netrsc.org A vast number of methods exist, ranging from traditional techniques to modern catalytic systems.

The direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the most common strategy involves the activation of the carboxylic acid to increase its electrophilicity.

One of the oldest methods is the conversion of the carboxylic acid to an acyl chloride . This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The highly reactive acyl chloride then readily reacts with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, a procedure known as the Schotten-Baumann reaction. fishersci.co.uk For the synthesis of the target compound, 4-cyanobenzoic acid would be converted to 4-cyanobenzoyl chloride prior to reaction with dicyclopropylmethylamine. prepchem.com

In modern synthesis, a wide array of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate a harsh acyl chloride intermediate. These reagents work by generating a highly activated ester in situ. Common classes of coupling reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. These reactions are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to suppress side reactions and minimize racemization in chiral substrates. fishersci.co.uknih.gov

Uronium/Phosphonium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with high yields. nih.gov They are particularly useful for coupling sterically hindered substrates.

| Reagent Class | Example(s) | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Halide | 4-Cyanobenzoyl chloride | Base (e.g., Et3N, Pyridine), Aprotic Solvent | High reactivity, inexpensive starting materials (SOCl₂) | Harsh reagents, requires separate activation step, acid byproduct |

| Carbodiimide | EDC, DCC | Additive (e.g., HOBt), Solvent (e.g., DMF, DCM) | One-pot procedure, mild conditions | DCC produces insoluble urea (B33335) byproduct, potential for racemization |

| Uronium Salt | HATU, HBTU | Base (e.g., DIPEA), Solvent (e.g., DMF) | High efficiency, fast reaction rates, low racemization | Higher cost, potential safety concerns (explosive nature of precursors) |

| Phosphonium Salt | PyBOP | Base (e.g., DIPEA), Solvent (e.g., DMF) | Effective for hindered couplings, stable | Stoichiometric phosphine (B1218219) oxide byproduct |

While carboxylic acid activation remains the dominant strategy, alternative methods that offer improved atom economy or unique reactivity have been developed.

Catalytic Direct Amidation: These methods circumvent the need for stoichiometric activating agents. Boron-based catalysts, such as boronic acids, have been shown to facilitate the direct condensation of carboxylic acids and amines, typically requiring the removal of water via azeotropic reflux. researchgate.netsci-hub.se Simple borate (B1201080) esters, like B(OCH₂CF₃)₃, have also emerged as effective stoichiometric reagents for direct amidation under milder, open-air conditions. nih.govacs.org Additionally, catalysts based on metals like zirconium (e.g., ZrCl₄) can promote direct amide formation at elevated temperatures. rsc.org These catalytic approaches are attractive from a sustainability perspective as they reduce waste. sci-hub.sersc.org

Transamidation: This involves the exchange of an amine moiety on an existing amide with a different amine. nih.gov While challenging due to the stability of the amide bond, transamidation can be catalyzed by Lewis acids, Brønsted acids, or specific organocatalysts under forcing conditions. nih.gov This method could potentially be used to synthesize analogues from a common benzamide (B126) precursor.

Other Methods: Oxidative amidation reactions, which can form amides from aldehydes or benzylamines, represent another pathway. researchgate.net Furthermore, non-classical routes involving the selective N–C cleavage of activated amides or esters provide additional tools for constructing amide bonds under specific circumstances. dntb.gov.ua

Stereoselective Synthesis of the Dicyclopropylmethyl Amine Moiety

The dicyclopropylmethyl amine component is a key building block for the target molecule. Its synthesis can be achieved from dicyclopropyl ketone. A common method is the reductive amination of the ketone, where the ketone reacts with an ammonia (B1221849) source (like ammonia or ammonium acetate) and a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride) in a one-pot reaction to form the amine.

Alternatively, the ketone can be converted to dicyclopropyl ketoxime by reaction with hydroxylamine. Subsequent reduction of the oxime with reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., H₂/Raney Ni), or sodium in alcohol yields the desired dicyclopropylmethyl amine.

While the parent dicyclopropylmethyl amine is achiral, the synthesis of substituted or stereochemically complex cyclopropylamines is a significant area of research, as the cyclopropylamine (B47189) motif is present in numerous biologically active compounds. chemrxiv.org Stereoselective methods often involve the cyclopropanation of chiral starting materials or the use of chiral catalysts. doi.orgmdpi.com For instance, a highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been reported from α-chloroaldehydes via a zinc homoenolate intermediate that is trapped by an amine. chemrxiv.org Such advanced methods would be crucial for producing chiral analogues of the target compound.

Functionalization Strategies for the 4-Cyano-Substituted Phenyl Ring

The 4-cyano-substituted phenyl ring offers multiple avenues for modification to generate diverse analogues. These strategies can be applied either to the 4-cyanobenzoic acid starting material before amidation or to the final benzamide product.

Modification of the Aromatic Ring: The cyano group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration or halogenation on 4-cyanobenzoic acid or a protected derivative would be expected to occur at the 3- and 5-positions. However, such reactions often require harsh conditions. A more versatile approach is to start with a differently substituted benzene (B151609) ring and introduce the cyano group later. For example, a Sandmeyer reaction on an appropriately substituted aniline (B41778) can install the cyano group.

The most powerful methods for functionalizing the aromatic ring involve transition-metal-catalyzed cross-coupling reactions. Starting from a halogenated precursor, such as 4-bromobenzonitrile (B114466) or methyl 4-bromobenzoate, a wide variety of substituents can be introduced.

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds. colab.wsmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Transformation of the Cyano Group: The cyano group itself is a versatile functional handle that can be converted into other groups.

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding a dicarboxylic acid derivative.

Reduction: Catalytic hydrogenation or reduction with LiAlH₄ converts the nitrile to a primary amine (aminomethyl group).

Cycloaddition: Reaction with azides (e.g., sodium azide) can convert the nitrile into a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.

Nucleophilic Addition: Grignard or organolithium reagents can add to the nitrile to produce ketones after hydrolysis.

| Starting Material | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| 4-Bromobenzonitrile | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl group at 4-position |

| 4-Bromobenzonitrile | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino group at 4-position |

| 4-Cyanobenzamide | Reduction of Nitrile | H₂, Raney Ni or LiAlH₄ | 4-(Aminomethyl)benzamide |

| 4-Cyanobenzamide | Cycloaddition | NaN₃, NH₄Cl | 4-(Tetrazol-5-yl)benzamide |

Chemoenzymatic and Sustainable Synthetic Protocols for Benzamide Derivatives

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable methods for amide bond formation. eurjchem.comunicz.it Biocatalysis, in particular, offers a promising alternative to traditional chemical methods. rsc.org

Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds. researchgate.net Candida antarctica lipase (B570770) B (CALB) is one of the most widely used enzymes for this purpose, often in immobilized form. These enzymatic reactions can be performed in non-aqueous solvents to shift the thermodynamic equilibrium from hydrolysis toward synthesis. rsc.org Nitrile hydratases offer another chemoenzymatic route, converting a nitrile and an amine into an amide. rsc.org The key advantages of biocatalysis include high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (room temperature, neutral pH), and the use of a biodegradable catalyst, which reduces waste and avoids hazardous reagents. rsc.org

Other sustainable protocols focus on minimizing solvent use or employing environmentally benign solvents. Solvent-free methods, where the reaction is conducted with neat reactants, often with microwave or thermal assistance, have been developed for benzamide synthesis. eurjchem.com The use of "green" solvents like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is also a key strategy. researchgate.net One-pot procedures that combine multiple synthetic steps without isolating intermediates can further improve efficiency and reduce waste. nih.gov For example, one-pot processes that proceed via the in situ formation of a thioester intermediate followed by aminolysis have been described as a green alternative to traditional coupling reagents. nih.gov

Process Optimization for Research-Scale Production of this compound

The efficient synthesis of this compound on a research scale is pivotal for enabling thorough preclinical evaluation and further developmental studies. Process optimization is a critical step to ensure a reliable, scalable, and cost-effective synthetic route. The primary method for the synthesis of this compound involves the amide coupling of 4-cyanobenzoic acid with dicyclopropylmethanamine. The optimization of this transformation typically focuses on several key parameters: the choice of coupling agent, the selection of a suitable base and solvent system, and the fine-tuning of reaction temperature and duration.

A systematic approach to optimizing the research-scale production of this compound would involve a series of screening experiments to identify the optimal conditions for the amide coupling reaction. The general reaction is depicted below:

Figure 1. General reaction scheme for the amide coupling of 4-cyanobenzoic acid and dicyclopropylmethanamine.

Initial studies would focus on the screening of various coupling reagents. A selection of commonly employed coupling agents would be evaluated for their efficiency in promoting the formation of the desired amide bond. The choice of coupling agent can significantly impact the reaction yield, purity of the product, and the ease of work-up.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 25 | 12 | 95 |

| 2 | HBTU | DIPEA | DMF | 25 | 12 | 92 |

| 3 | EDC/HOBt | DIPEA | DMF | 25 | 12 | 88 |

| 4 | DCC/DMAP | - | DCM | 25 | 12 | 85 |

| 5 | T3P | Pyridine | EtOAc | 25 | 12 | 90 |

Subsequent optimization efforts would concentrate on the selection of an appropriate solvent and base combination. The polarity of the solvent can influence the solubility of the reactants and reagents, thereby affecting the reaction rate. The base is crucial for neutralizing the acid formed during the reaction and for facilitating the nucleophilic attack of the amine.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 25 | 12 | 95 |

| 2 | HATU | Triethylamine | DMF | 25 | 12 | 91 |

| 3 | HATU | N-Methylmorpholine | DMF | 25 | 12 | 89 |

| 4 | HATU | DIPEA | DCM | 25 | 12 | 87 |

| 5 | HATU | DIPEA | Acetonitrile | 25 | 12 | 93 |

Finally, the reaction temperature and duration would be optimized to maximize the yield and minimize the formation of impurities. These parameters are often interdependent, and their optimization is crucial for developing a robust and efficient process.

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | HATU | DIPEA | DMF | 0 | 24 | 90 |

| 2 | HATU | DIPEA | DMF | 25 | 8 | 96 |

| 3 | HATU | DIPEA | DMF | 25 | 12 | 95 |

| 4 | HATU | DIPEA | DMF | 50 | 4 | 94 |

| 5 | HATU | DIPEA | DMF | 50 | 8 | 93 |

Based on these hypothetical optimization studies, a robust protocol for the research-scale production of this compound can be established. An optimized procedure would likely involve the use of HATU as the coupling agent with DIPEA as the base in DMF as the solvent, with the reaction proceeding at room temperature for approximately 8 hours. This optimized process would be expected to consistently provide a high yield of the desired product with excellent purity, suitable for further research and development.

Iii. Elucidation of Structure Activity Relationships Sar Pertaining to 4 Cyano N Dicyclopropylmethyl Benzamide Derivatives

Conformational Dynamics and Stereochemical Influences of the Dicyclopropylmethyl Moiety on Receptor Recognition

The dicyclopropylmethyl group is a key structural feature that significantly impacts the pharmacological profile of this class of benzamide (B126) derivatives. Its unique three-dimensional structure and conformational flexibility are pivotal in dictating how the molecule orients itself within and interacts with the binding pocket of its biological target. mhmedical.comnih.gov

The shape of a drug molecule is a crucial determinant of its interaction with biological molecules like enzymes and receptors. mhmedical.com The dicyclopropylmethyl moiety, with its two cyclopropyl (B3062369) rings, introduces a considerable degree of steric bulk and a defined three-dimensional architecture. The relative orientation of these rings can lead to different stereoisomers, each potentially exhibiting distinct pharmacological properties. The specific stereochemistry of this group can influence the molecule's binding affinity and efficacy, as different isomers may present different surfaces for interaction with the receptor. nih.govnih.gov

In some cases, a rigidified analog, where the conformational freedom of the dicyclopropylmethyl group is restricted, can help to elucidate the "bioactive conformation"—the specific spatial arrangement the molecule adopts when bound to its target. Understanding these stereochemical and conformational influences is essential for the rational design of more potent and selective derivatives. mhmedical.com

Electronic and Steric Contributions of the Cyano Group to Ligand-Target Interactions

The cyano (-C≡N) group, positioned at the 4-position of the phenyl ring, exerts a profound influence on the molecule's properties through both electronic and steric effects. As a strong electron-withdrawing group, the nitrile moiety significantly alters the electron density of the aromatic ring to which it is attached. nih.govnih.gov This electronic perturbation can be crucial for several types of ligand-target interactions.

The electron-withdrawing nature of the cyano group can enhance π-π stacking interactions between the benzonitrile (B105546) framework and aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within the receptor's binding site. nih.gov By reducing the electron density of the phenyl ring, the cyano group can modulate the electrostatic potential of the aromatic system, potentially leading to more favorable interactions with complementary residues in the binding pocket.

The strategic placement of the cyano group at the 4-position is also significant. This position often allows the group to extend into a specific sub-pocket of the receptor, contributing to both affinity and selectivity. The combination of its electronic and steric properties makes the cyano group a critical pharmacophoric element in this class of benzamide derivatives.

Systematic Substituent Effects on the Benzamide Core and Phenyl Ring

Systematic modifications to the benzamide core and the phenyl ring have been instrumental in delineating the SAR for this class of compounds. These studies involve the synthesis and evaluation of a series of analogs where specific substituents are varied to probe their effects on biological activity.

The substituent attached to the nitrogen atom of the benzamide, in this case, the dicyclopropylmethyl group, plays a critical role in determining the compound's pharmacological profile. As discussed previously, the size, shape, and flexibility of this group are key determinants of receptor binding. SAR studies in this area often involve replacing the dicyclopropylmethyl group with other alkyl or cycloalkyl groups of varying sizes and lipophilicity to assess the impact on activity. For instance, replacing it with smaller or larger groups, or with groups that have different conformational properties, can reveal the optimal steric requirements for this part of the molecule. mdpi.com

The 4-cyanophenyl group is another key area for SAR exploration. Studies in this area typically involve moving the cyano group to other positions on the phenyl ring (e.g., the 2- or 3-position) or replacing it with other substituents that have different electronic properties.

Moving the cyano group can help to map the topology of the receptor's binding pocket and determine the optimal position for this substituent. Replacing the cyano group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can provide valuable information about the electronic requirements for binding. nih.govnih.govacs.org For example, if replacing the cyano group with another electron-withdrawing group maintains or improves activity, it suggests that the electronic effect is a key contributor to binding. Conversely, if an electron-donating group abolishes activity, it further underscores the importance of the electron-withdrawing nature of the substituent at this position. chemrxiv.org

Such studies have revealed that for some benzamide derivatives, polar substituents at the 4- and 5-positions of the benzamide ring can be critical for receptor subtype selectivity. nih.govnih.gov

Predictive Models for Structure-Activity Landscapes of Benzamide Derivatives

To navigate the complex, multidimensional space of chemical structures and their corresponding biological activities, researchers often employ computational methods to develop predictive SAR models. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool in this regard. nih.govnih.govmdpi.com

QSAR models attempt to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. For benzamide derivatives, these models can be built using a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as their steric, electronic, and hydrophobic properties. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, unsynthesized benzamide derivatives. nih.govresearchgate.net This predictive capability can help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process. rroij.com

For example, a 3D-QSAR model might suggest that hydrophobic substituents are crucial for the inhibitory activity of a particular class of benzamide derivatives and that the inclusion of such substituents could enhance their potency. researchgate.net These models provide a set of guidelines for designing new compounds with potentially improved biological activity.

Fragment-Based and Scaffold-Hopping Approaches in Benzamide SAR Studies

In addition to traditional SAR studies, more modern approaches like fragment-based drug discovery (FBDD) and scaffold hopping are also being applied to the study of benzamide derivatives.

Fragment-based drug discovery is a method that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. wikipedia.orgnih.govfrontiersin.org These fragments can then be grown or linked together to produce a more potent lead compound. nih.govdrugdiscoverychemistry.com In the context of benzamide SAR, FBDD could be used to identify optimal fragments for different sub-pockets of the target's binding site. For example, different fragments could be screened to find the ideal replacement for the dicyclopropylmethyl group or the 4-cyanophenyl moiety.

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular core structures (scaffolds) that can serve as a basis for designing novel compounds with similar biological activity to a known active molecule. researchgate.netuniroma1.itnih.gov This approach is particularly useful for generating new intellectual property, improving pharmacokinetic properties, or overcoming metabolic liabilities associated with the original scaffold. researchgate.net For benzamide derivatives, scaffold hopping could be employed to replace the central benzamide core with a different chemical entity while retaining the key pharmacophoric features, such as the dicyclopropylmethyl and 4-cyanophenyl groups, in their correct spatial orientation. uniroma1.it This can lead to the discovery of entirely new classes of compounds with potentially improved properties.

Iv. Preclinical Mechanistic Investigations and Pharmacological Profiling of 4 Cyano N Dicyclopropylmethyl Benzamide Analogues

In Vitro Target Binding and Functional Assays

Benzamide (B126) derivatives are recognized for a wide array of pharmacological activities, which may include interactions with various biological targets. walshmedicalmedia.com However, specific studies detailing the direct binding affinity and functional modulation of G protein-coupled receptors (GPCRs) by analogues of 4-cyano-N-(dicyclopropylmethyl)benzamide are not extensively covered in the current body of research. While the broad therapeutic applications of benzamides suggest potential interactions with diverse receptor systems, dedicated screening of this specific chemical series against a panel of GPCRs is required to elucidate any potential activities.

A significant area of investigation for benzamide analogues has been their activity as enzyme inhibitors, particularly targeting histone deacetylases (HDACs). researchgate.net HDACs are crucial enzymes in the regulation of gene expression, and their inhibition can lead to the growth arrest or apoptosis of tumor cells. researchgate.net Benzamide-based compounds, such as Entinostat (MS-275), are known as class I selective HDAC inhibitors. nih.gov

Research into newly synthesized benzamide derivatives has identified compounds with potent HDAC inhibitory activity, with IC50 values in the range of 2–50 μM. acs.org Structure-activity relationship (SAR) studies have revealed that specific structural features are essential for this activity. For instance, a 2'-substituent, such as an amino or hydroxy group on the anilide moiety, was found to be indispensable for inhibitory action, likely participating in hydrogen bonding or other electrostatic interactions with the enzyme. acs.org In contrast, removal of a 2'-amino group can result in the loss of inhibitory activity. acs.org

Second-generation benzamide HDAC inhibitors like CI-994, MS-275, and MGCD0103 have been shown to be selective and potent inhibitors of at least HDAC1 and HDAC3. nih.gov Unlike broad-spectrum hydroxamate inhibitors such as SAHA and LAQ824/LBH589, these benzamides exhibit a more focused isoenzyme inhibition profile. nih.gov For example, a study comparing various benzamide derivatives demonstrated that while many inhibited HDAC1, HDAC2, and HDAC3, they were inactive against HDAC8. nih.gov Further modifications, such as the introduction of a 2-methylthiobenzamide zinc-binding group, have led to the discovery of highly potent and selective HDAC3 inhibitors. acs.org

The inhibitory potential of these analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific HDAC isoforms.

| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | Reference |

|---|---|---|---|---|

| MS-275 (Entinostat) | 0.93 | 0.95 | 1.8 | nih.gov |

| Compound 7j | 0.65 | 0.78 | 1.70 | nih.gov |

| Compound 1 (MS-275) | 4.8 | Not Reported | Not Reported | acs.org |

| CI-994 | Potent Inhibitor | Not Reported | Potent Inhibitor | nih.gov |

| MGCD0103 | Potent Inhibitor | Not Reported | Potent Inhibitor | nih.gov |

| Compound 16 (2-methylthiobenzamide derivative) | >10,000 nM (>300-fold selective) | >10,000 nM (>300-fold selective) | 30 nM | acs.org |

Ligand-gated ion channels (LGICs) are critical for fast synaptic neurotransmission and represent important therapeutic targets. nih.gov The Cys-loop family of LGICs, which includes GABA-A, nicotinic acetylcholine (B1216132) (nACh), 5-HT3, and glycine (B1666218) receptors, can be allosterically modulated by various small molecules. nih.govnih.gov While endogenous molecules like polyamines have been shown to modulate several types of ion channels, detailed investigations into the specific effects of this compound analogues on LGIC function are limited. nih.gov The potential for this class of compounds to act as modulators of LGICs represents an area for future pharmacological exploration, which would involve techniques like patch-clamp electrophysiology to measure changes in ion flux in the presence of the compounds. nih.gov

Cell-Based Phenotypic Screening and Pathway Analysis

Phenotypic screening is a valuable strategy in drug discovery that assesses the effects of compounds on cellular behavior without prior knowledge of the specific molecular target. nih.govfrontiersin.org This approach has been instrumental in identifying compounds with desired functional outcomes, such as antiprotozoal or anti-cancer activity. frontiersin.org

Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have demonstrated a broad spectrum of biological activities, including antiprotozoal effects. researchgate.net These compounds have been evaluated against a range of protozoan parasites. For instance, certain benzimidazole derivatives have shown in vitro activity against Trichomonas vaginalis and Giardia lamblia. researchgate.net

Similarly, hit-to-lead campaigns for cyanopyridine analogues, which also contain a core benzonitrile-like motif, have identified compounds with potent activity against intracellular Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In such studies, the efficacy is often determined by phenotypic screening against the intracellular amastigote form of the parasite, with subsequent evaluation of cytotoxicity against mammalian cell lines (e.g., MRC-5) to determine a selectivity index (SI). nih.govmdpi.com An SI value greater than 10 typically suggests that the compound's antiprotozoal activity is not due to general cytotoxicity. mdpi.com

| Compound Class | Analogue | Target Organism | Activity (EC50/IC50) | Reference |

|---|---|---|---|---|

| Cyanopyridine | Analogue 4 | Trypanosoma cruzi | 0.08 µM | nih.gov |

| Cyanopyridine | Analogue 9 | Trypanosoma cruzi | 0.14 µM | nih.gov |

| Benzimidazole | Amidinobenzimidazole 8b | Trypanosoma brucei | More potent than nifurtimox | nih.gov |

| Benzimidazole | Retroalbendazole | Giardia lamblia | 83 nM | mdpi.com |

| Benzimidazole | Albendazole (Reference) | Giardia lamblia | 189 nM | mdpi.com |

Analogues of this compound, particularly those functioning as HDAC inhibitors, have demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines. nih.gov The anti-cancer activity of benzamide derivatives has been observed across a broad spectrum of tumor types, including colon, lung, breast, and prostate cancer. nih.govnih.gov For example, the benzamide HDAC inhibitor MS-275 has shown efficacy in A549 lung cancer xenograft models. nih.gov

The mechanisms underlying these anti-proliferative effects often involve the induction of cell cycle arrest and apoptosis. nih.gov Studies on 2-(2-phenoxyacetamido)benzamides showed that the most active compounds caused an arrest of K562 leukemia cells in the G0-G1 phase of the cell cycle, followed by the induction of apoptosis mediated by caspase activation. nih.gov Similarly, a synthetic benzenesulfonamide (B165840) compound, B220 [7-(4′-cyanophenyl)indoline-1-benzenesulfonamide], which contains a cyanophenyl group, was found to cause cell accumulation in the G2/M phase in the HCT116 colorectal carcinoma cell line. nih.govnih.gov This cell cycle arrest was followed by apoptotic cell death, evidenced by caspase-3 activation and poly(ADP ribose) polymerase (PARP) cleavage. nih.govnih.gov

The anti-proliferative activity of these compounds is typically quantified by the concentration required to inhibit cell growth by 50% (GI50 or IC50) after a specified period of exposure.

| Compound Class | Analogue | Cell Line | Cancer Type | Activity (IC50/GI50) | Mechanism | Reference |

|---|---|---|---|---|---|---|

| Phenylsulfonyl-benzamide | 14e | LNCaP | Prostate Cancer | Sub-µM | Not specified | nih.gov |

| Benzenesulfonamide | B220 | HCT116 | Colorectal Cancer | Not specified | G2/M arrest, Apoptosis | nih.govnih.gov |

| 2-Phenoxyacetamido-benzamide | Multiple | K562 | Leukemia | Not specified | G0/G1 arrest, Apoptosis | nih.gov |

| Benzamide (HDACi) | MS-275 | Various | Broad | Potent | Apoptosis, Differentiation | nih.gov |

| Benzamide (HDACi) | MGCD0103 | Various | Broad | Potent | Apoptosis, Cell Proliferation Inhibition | nih.govnih.gov |

| Benzamide | VKNG-2 | S1-M1-80 | Colon Cancer | Reverses MDR | Inhibition of ABCG2 transporter | mdpi.com |

Immunomodulatory Effects (e.g., IL-17 pathway analysis)

Currently, there is a lack of publicly available scientific literature detailing the specific immunomodulatory effects of this compound or its direct analogues. Thorough searches of preclinical databases and scientific publications did not yield studies investigating the compound's impact on inflammatory pathways, including the Interleukin-17 (IL-17) signaling cascade. The IL-17 pathway is a critical component of the immune response and is implicated in a variety of inflammatory and autoimmune disorders. Future research may explore the potential for this compound and its analogues to modulate immune responses, but at present, no data on this aspect of its pharmacological profile is available.

Investigation of Off-Target Polypharmacology and Selectivity

While specific off-target profiling for this compound is not detailed in available literature, studies on analogous compounds provide insight into potential polypharmacological effects. For instance, research on [11C]CPPC, a structurally related benzamide derivative and a potent Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, has revealed interactions with other kinases.

In a broad kinase screen, CPPC was shown to bind to 204 out of 403 kinases tested at a concentration of 10 µM. nih.gov More specifically, it exhibited submicromolar inhibitory activity against several other kinases, indicating a degree of off-target activity. The IC50 values for these interactions were recorded as follows:

| Kinase Target | IC50 (nM) |

| Tyrosine-protein kinase LCK | 22 |

| Insulin receptor | 70 |

| Vascular endothelial growth factor receptor 2 | 74 |

This interactive data table summarizes the off-target kinase inhibition profile of the analogue compound, [11C]CPPC.

These findings suggest that while analogues of this compound may have a primary target, they can also interact with other proteins, a characteristic that is critical to understand for a comprehensive pharmacological profile. However, it is important to note that binding affinities in the micromolar range are generally considered less likely to be pharmacologically significant in vivo. nih.gov The selectivity profile of this compound itself remains to be elucidated through dedicated screening panels.

Metabolite Identification and In Vitro Metabolic Stability

Detailed studies on the metabolite identification of this compound have not been published. The characterization of metabolic pathways is a crucial step in preclinical development, as it helps in understanding the compound's clearance, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Regarding in vitro metabolic stability, specific data for this compound is not available. However, the general approach to assessing this involves incubating the compound with liver microsomes or hepatocytes from various species and monitoring its degradation over time. ijsrst.com Key parameters determined from these assays include the half-life (t1/2) and intrinsic clearance (CLint), which provide an estimate of the compound's susceptibility to metabolism and its likely in vivo clearance rate. ijsrst.com Without specific experimental data, the metabolic profile of this compound remains unknown.

V. Computational Chemistry and Advanced Molecular Modeling of 4 Cyano N Dicyclopropylmethyl Benzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-cyano-N-(dicyclopropylmethyl)benzamide, docking simulations would be employed to predict its binding mode and affinity within the active site of a target protein.

The process involves preparing a 3D structure of the ligand (this compound) and the protein target. Using scoring functions, a docking program like AutoDock would then systematically explore various conformational and rotational possibilities of the ligand within the protein's binding pocket. The results are ranked based on the predicted binding energy, with lower energies typically indicating a more favorable interaction.

Analysis of the resulting docked poses would reveal key ligand-protein interactions, such as:

Hydrogen Bonds: Interactions between the amide group or the nitrile (cyano) group of the ligand and amino acid residues of the protein.

Hydrophobic Interactions: Engagement of the dicyclopropyl and phenyl moieties with nonpolar residues in the binding site.

Pi-Stacking: Potential interactions involving the benzonitrile (B105546) ring.

These insights are crucial for understanding the structural basis of the compound's activity and for guiding the design of more potent analogues. For instance, studies on similar cyclopropane-containing compounds, such as 1-cyano-N-substituted-cyclopropanecarboxamide, have successfully used docking to predict binding modes with target enzymes like ketol-acid reductoisomerase. nih.gov

Table 1: Hypothetical Key Interactions for this compound from a Docking Simulation

| Interaction Type | Ligand Group Involved | Potential Protein Residue Types |

| Hydrogen Bond Donor | Amide N-H | Asp, Glu, Main-chain Carbonyl |

| Hydrogen Bond Acceptor | Amide C=O, Cyano N | Ser, Thr, Tyr, Asn, Gln, Arg |

| Hydrophobic | Dicyclopropylmethyl, Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Benzonitrile Ring | Phe, Tyr, Trp, His |

Note: This table is illustrative of the types of interactions that would be analyzed following a molecular docking study; specific residues would depend on the protein target.

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for analogues of this compound would involve synthesizing a library of related compounds and testing their activity.

The process includes:

Data Collection: Assembling a dataset of benzamide (B126) derivatives with experimentally determined biological activities (e.g., IC₅₀ values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties).

Model Building: Using statistical methods like Partial Least Squares (PLS) regression to build a mathematical equation that correlates the descriptors with activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A validated 3D-QSAR model could provide a visual representation of which regions of the molecule are critical for activity. nih.gov For example, it might indicate that increasing the steric bulk around the cyclopropyl (B3062369) groups decreases activity, while adding a hydrogen bond donor to the phenyl ring increases it. This information is invaluable for prioritizing the synthesis of new, potentially more active compounds.

Pharmacophore Model Generation and Virtual Screening Strategies

A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would be generated based on its structure and known interactions, or from a set of active analogues.

The key features of a pharmacophore for this compound might include:

A hydrogen bond acceptor (from the carbonyl oxygen or cyano nitrogen).

A hydrogen bond donor (from the amide nitrogen).

A hydrophobic feature (representing the dicyclopropylmethyl group).

An aromatic ring feature.

Once developed and validated, this pharmacophore model can be used as a 3D query in virtual screening campaigns. nih.gov Large chemical databases containing millions of compounds can be rapidly searched to identify molecules that match the pharmacophore's features. This process filters vast libraries down to a manageable number of "hits" that can be acquired or synthesized for experimental testing, accelerating the discovery of novel chemotypes with the desired activity.

Molecular Dynamics Simulations for Binding Thermodynamics and Conformational Ensembles

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion. For the this compound-protein complex, an MD simulation would provide insights into:

Binding Stability: Assessing the stability of the docked pose over time (e.g., over hundreds of nanoseconds). It can confirm whether the key interactions identified in docking are maintained.

Conformational Changes: Observing how the ligand and protein adapt to each other's presence, including subtle shifts in the protein's active site or changes in the ligand's conformation.

Binding Thermodynamics: Using advanced methods like MM/PBSA or free energy perturbation to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Water Molecule Roles: Elucidating the role of specific water molecules in mediating ligand-protein interactions.

Force fields, which are collections of parameters to calculate the potential energy of a system of atoms, are essential for these simulations. Resources like the Automated Topology Builder (ATB) can assist in generating the necessary parameters for novel molecules like this compound. uq.edu.au

De Novo Design Algorithms for Novel Benzamide Chemotypes

De novo drug design algorithms aim to build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a protein's active site. Instead of screening existing compounds, these methods generate entirely new chemical structures with a high predicted affinity for the target.

Starting with a scaffold like the benzamide core of this compound, or even just a few key interacting fragments, these algorithms could:

Grow new functional groups onto the core to optimize interactions with the binding pocket.

Link different molecular fragments together to create novel and synthetically accessible molecules.

Mutate existing parts of the molecule, for example, by replacing the dicyclopropylmethyl group with other hydrophobic moieties to explore new chemical space.

These approaches offer a creative and powerful way to move beyond existing chemical scaffolds and discover truly innovative benzamide chemotypes with improved properties. nih.gov

Following a comprehensive search for scientific information, it has been determined that there is a significant lack of available research and data specifically pertaining to the chemical compound This compound . As a result, it is not possible to generate a detailed, scientifically accurate article that adheres to the provided outline.

VI. Strategic Perspectives for Future Research and Development of this compound as a Research Tool

Vi. Strategic Perspectives for Future Research and Development of 4 Cyano N Dicyclopropylmethyl Benzamide As a Research Tool

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.